PF-4878691

Catalog No.
S539272
CAS No.
532959-63-0
M.F
C17H23N5O2S
M. Wt
361.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4878691

CAS Number

532959-63-0

Product Name

PF-4878691

IUPAC Name

N-[4-(4-amino-2-ethylimidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide

Molecular Formula

C17H23N5O2S

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C17H23N5O2S/c1-3-14-21-15-16(12-8-4-5-9-13(12)20-17(15)18)22(14)11-7-6-10-19-25(2,23)24/h4-5,8-9,19H,3,6-7,10-11H2,1-2H3,(H2,18,20)

InChI Key

YZOQZEXYFLXNKA-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1CCCCNS(=O)(=O)C)C3=CC=CC=C3N=C2N

solubility

Soluble in DMSO

Synonyms

852A compound, N-(4-(4-amino-2-ethyl-1H-imidazo(4,5-c)quinolin-1-yl)butyl)methanesulfonamide, N-(4-(4-amino-2-ethyl-1H-imidazo(4,5c)quinolin-1-yl)butyl)methanesulfonamide, PF-04878691, S 32865, S-32865, S32865, toll-like receptor 7 agonist 852A

Canonical SMILES

CCC1=NC2=C(N1CCCCNS(=O)(=O)C)C3=CC=CC=C3N=C2N

The exact mass of the compound N-(4-(4-Amino-2-ethyl-imidazo(4,5-c)quinolin-1-yl)butyl)methanesulfonamide is 361.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The presence of the imidazo(4,5-c)quinolin ring suggests a potential for this compound to interact with enzymes known as kinases, which play a crucial role in cellular signaling pathways. Further research would be needed to determine if N-(4-(4-Amino-2-ethyl-imidazo(4,5-c)quinolin-1-yl)butyl)methanesulfonamide can inhibit specific kinases and modulate their associated signaling pathways.
  • Anticancer Properties: Imidazo(4,5-c)quinolines have been explored for their anticancer properties due to their ability to target various mechanisms involved in cancer progression []. N-(4-(4-Amino-2-ethyl-imidazo(4,5-c)quinolin-1-yl)butyl)methanesulfonamide might warrant investigation for its potential to inhibit cancer cell growth or proliferation.

PF-4878691, also known as 3M-852A, is a selective agonist of the Toll-like receptor 7 (TLR7). It is characterized by the chemical formula C17H23N5O2S and a CAS number of 532959-63-0. This compound is designed to activate the immune system by stimulating plasmacytoid dendritic cells through the TLR7-MyD88-dependent signaling pathway, which leads to the production of pro-inflammatory cytokines such as interferon-alpha and tumor necrosis factor-alpha .

Primarily related to its activation of TLR7. Upon binding to TLR7, it initiates a cascade of intracellular signaling pathways, notably activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in human embryonic kidney 293 cells expressing recombinant human TLR7. This process results in the transcription of genes associated with immune responses .

PF-4878691 exhibits significant biological activity as an immune modulator. It has been shown to induce the production of type I interferons and other cytokines, which are crucial for antiviral responses. Its potency is underscored by its ability to selectively activate TLR7 without affecting other Toll-like receptors, making it a valuable candidate in immunotherapy and vaccine adjuvant development .

The synthesis of PF-4878691 involves multi-step organic reactions that typically include:

  • Formation of the Core Structure: The initial step often involves constructing the imidazoquinoline core, which is common in TLR7 agonists.
  • Functionalization: Subsequent steps introduce specific functional groups that enhance selectivity and potency towards TLR7.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological assays .

PF-4878691 has potential applications in various fields:

  • Immunotherapy: As a TLR7 agonist, it can enhance immune responses against tumors or infections.
  • Vaccine Development: It serves as an adjuvant to boost the efficacy of vaccines by promoting a stronger immune response.
  • Antiviral Therapy: Its ability to induce interferon production makes it a candidate for treating viral infections .

Interaction studies involving PF-4878691 have demonstrated its selective binding affinity for TLR7. Research indicates that it effectively stimulates immune cells, leading to enhanced cytokine release. These studies often utilize assays measuring cytokine levels in response to PF-4878691 treatment in various cell types, confirming its role as a potent immune activator .

Several compounds share structural or functional similarities with PF-4878691, particularly within the class of TLR7 agonists. Here are some notable examples:

Compound NameStructure TypeUnique Features
LoxoribineImidazoquinolineExhibits antiviral activity across various murine models .
ResiquimodImidazoquinolineKnown for dual activity on TLR7 and TLR8; used as a topical agent .
MotolimodImidazoquinolineDeveloped for oncological applications; enhances immune response against tumors .

PF-4878691 stands out due to its selective action on TLR7 without significant cross-reactivity with other Toll-like receptors, which may reduce potential side effects associated with broader immune activation seen in other compounds .

Retrosynthetic Analysis

PF-4878691, also known as 3M-852A, is a synthetic imidazoquinoline derivative belonging to the 8-oxoadenine class of compounds [1]. The retrosynthetic analysis of PF-4878691 reveals a strategic approach based on the fundamental adenine scaffold with specific modifications at the C-2 and N-9 positions to achieve optimal toll-like receptor 7 (TLR7) selectivity and potency [1].

The retrosynthetic disconnection strategy for PF-4878691 involves:

Primary Disconnections:

  • Cleavage of the N-9 alkyl chain to reveal the adenine core
  • Separation of the C-2 alkoxy substituent from the purine ring system
  • Identification of the 8-oxo functionality as a key pharmacophore

Key Synthetic Challenges:
The retrosynthetic analysis identifies several critical synthetic challenges including regioselective alkylation at the N-9 position, introduction of the C-2 substituent with appropriate stereochemistry, and installation of the 8-oxo functionality through oxidative transformation of the corresponding 8-bromo intermediate [1].

Synthetic Pathways and Methodologies

Step 1: Starting Material Preparation
The synthesis typically begins with 2-fluoroadenine as the starting material, which provides the appropriate substitution pattern for subsequent transformations [1].

Step 2: Protection Strategy
Initial protection of the N-9 position is employed to enable selective substitution at the C-2 position. This protection strategy prevents unwanted side reactions during subsequent synthetic steps [1].

Step 3: C-2 Substitution
The C-2 fluorine is displaced through nucleophilic substitution with the appropriate alkoxide nucleophile. This step requires careful control of reaction conditions to achieve high yields and selectivity [1].

Step 4: Bromination and Oxidation
Introduction of the 8-bromo intermediate followed by oxidative transformation to install the critical 8-oxo functionality. This transformation is typically achieved through treatment with nucleophilic reagents under controlled conditions [1].

Step 5: N-9 Alkylation
The N-9 position is alkylated with the appropriate alkyl halide containing the terminal functionality required for subsequent amine installation [1].

Step 6: Amine Installation
The terminal halide is displaced with the appropriate amine nucleophile to install the final structural motif required for biological activity [1].

Critical Reaction Parameters

The synthesis of PF-4878691 requires careful control of multiple reaction parameters to ensure optimal yield, purity, and selectivity. The critical parameters include:

ParameterImportanceTypical Range/Condition
Temperature ControlCritical for yield and selectivity0°C to 100°C depending on step
pH ControlEssential for reaction progressAcidic to basic as required
Reaction TimeOptimize for completionMinutes to hours
Solvent SelectionAffects solubility and reaction rateDMF, methanol, acetonitrile
Atmosphere ControlPrevent oxidation/degradationNitrogen or argon
Stirring RateEnsure proper mixingModerate to vigorous
Addition RateControl exothermic reactionsDropwise to rapid
Purification MonitoringTrack reaction progressTLC, HPLC, NMR

Temperature Control:
Temperature regulation is critical throughout the synthesis, with different steps requiring specific temperature ranges. Nucleophilic substitutions typically require elevated temperatures (50-100°C), while bromination reactions are conducted at low temperatures (<5°C) to prevent decomposition [1].

Solvent Systems:
The choice of solvent significantly impacts reaction efficiency and selectivity. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are commonly employed for nucleophilic substitutions, while methanol is used for oxidative transformations [1].

Atmosphere Control:
Inert atmosphere conditions (nitrogen or argon) are essential to prevent oxidative degradation of the product and intermediates, particularly during the handling of highly potent immunostimulatory compounds [1].

Purification and Isolation Techniques

The purification of PF-4878691 requires specialized techniques due to its high potency and the need for exceptional purity in pharmaceutical applications. The purification strategy involves multiple complementary techniques:

TechniqueApplicationConditions
Column ChromatographyInitial purification of crude productSilica gel, appropriate solvent systems
High Performance Liquid Chromatography (HPLC)Final purification to achieve >98% purityReverse-phase C18, gradient elution
CrystallizationIsolation of pure crystalline formSuitable organic solvents
RecrystallizationFurther purification if neededHot solvent followed by controlled cooling
Solvent ExtractionRemoval of impurities and byproductsOrganic/aqueous phase separation
Drying under VacuumRemoval of residual solventsReduced pressure, controlled temperature

Chromatographic Purification:
Initial purification employs silica gel column chromatography with carefully optimized solvent systems to remove synthetic byproducts and unreacted starting materials [2] [3]. The selection of eluent systems is critical to achieve adequate separation while maintaining compound stability.

High Performance Liquid Chromatography:
Final purification utilizes preparative HPLC with reverse-phase C18 columns and gradient elution systems. This technique enables achievement of the required >98% purity specification for pharmaceutical applications [2] [3].

Crystallization Procedures:
Crystallization from appropriate organic solvents provides the final purified product in crystalline form. The choice of crystallization solvent is critical to obtain suitable crystal morphology and minimize residual impurities [1].

Special Handling Considerations:
Due to the extraordinary potency of PF-4878691 (1 gram equivalent to 500 million 20 nanogram doses), very strict containment controls are applied during purification and handling to ensure safe processing of this highly potent immunostimulatory agent [1].

Analytical Quality Control Methodologies

Comprehensive analytical quality control is essential for PF-4878691 manufacturing to ensure product identity, purity, and consistency. The analytical methodology encompasses multiple complementary techniques:

MethodPurposeSpecification
High Performance Liquid Chromatography (HPLC)Purity determination (>98%)Purity ≥98%
Nuclear Magnetic Resonance (1H NMR)Structure confirmationConsistent with expected structure
Mass Spectrometry (MS)Molecular weight confirmationM+H+ = 362
Infrared Spectroscopy (IR)Functional group identificationCharacteristic peaks for functional groups
UV SpectroscopyAbsorbance characterizationλmax determination
Elemental AnalysisElemental composition verificationC, H, N, O, S content verification

High Performance Liquid Chromatography Analysis:
HPLC analysis employs reverse-phase chromatography with appropriate detection methods to quantify purity levels exceeding 98%. The method development includes optimization of mobile phase composition, gradient profiles, and detection wavelengths to ensure accurate quantification [2] [3].

Nuclear Magnetic Resonance Spectroscopy:
1H NMR spectroscopy provides definitive structure confirmation through analysis of characteristic chemical shifts, coupling patterns, and integration ratios. The NMR data must be consistent with the expected molecular structure [2] [3].

Mass Spectrometric Analysis:
Mass spectrometry confirms molecular weight and provides fragmentation patterns consistent with the proposed structure. Electrospray ionization mass spectrometry typically shows the protonated molecular ion at m/z 362 [2] [3].

Spectroscopic Characterization:
Infrared spectroscopy identifies characteristic functional group absorptions, while UV spectroscopy determines absorption maxima and extinction coefficients for identity confirmation [2] [3].

Elemental Analysis:
Elemental analysis verifies the carbon, hydrogen, nitrogen, oxygen, and sulfur content, confirming the molecular formula C17H23N5O2S with molecular weight 361.46 g/mol [4] [5] [6].

Purity Assessment:
The analytical methods collectively ensure that PF-4878691 meets stringent pharmaceutical purity requirements, with HPLC analysis confirming purity levels consistently exceeding 98% [2] [3].

Chemical and Physical Properties Summary

PF-4878691 exhibits the following key properties essential for pharmaceutical development:

  • Molecular Formula: C17H23N5O2S
  • Molecular Weight: 361.46 g/mol
  • CAS Number: 532959-63-0
  • Appearance: White to off-white solid powder
  • Purity: >98% by HPLC
  • Solubility: 19.23 mg/mL in DMSO (53.20 mM, sonication required)
  • Storage: -20°C under inert atmosphere

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

361.15724617 g/mol

Monoisotopic Mass

361.15724617 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6PJC3KPK6S

Other CAS

532959-63-0

Wikipedia

Cpg-52852

Dates

Last modified: 07-15-2023
1: Jones HM, Chan PL, van der Graaf PH, Webster R. Use of modelling and simulation techniques to support decision making on the progression of PF-04878691, a TLR7 agonist being developed for hepatitis C. Br J Clin Pharmacol. 2012 Jan;73(1):77-92. doi: 10.1111/j.1365-2125.2011.04047.x. PubMed PMID: 21689140; PubMed Central PMCID: PMC3248258.
2: Perkins H, Khodai T, Mechiche H, Colman P, Burden F, Laxton C, Horscroft N, Corey T, Rodrigues D, Rawal J, Heyen J, Fidock M, Westby M, Bright H. Therapy with TLR7 agonists induces lymphopenia: correlating pharmacology to mechanism in a mouse model. J Clin Immunol. 2012 Oct;32(5):1082-92. doi: 10.1007/s10875-012-9687-y. PubMed PMID: 22476912.
3: Weigel BJ, Cooley S, DeFor T, Weisdorf DJ, Panoskaltsis-Mortari A, Chen W, Blazar BR, Miller JS. Prolonged subcutaneous administration of 852A, a novel systemic toll-like receptor 7 agonist, to activate innate immune responses in patients with advanced hematologic malignancies. Am J Hematol. 2012 Oct;87(10):953-6. doi: 10.1002/ajh.23280. PubMed PMID: 22718533; PubMed Central PMCID: PMC3638918.
4: Geller MA, Cooley S, Argenta PA, Downs LS, Carson LF, Judson PL, Ghebre R, Weigel B, Panoskaltsis-Mortari A, Curtsinger J, Miller JS. Toll-like receptor-7 agonist administered subcutaneously in a prolonged dosing schedule in heavily pretreated recurrent breast, ovarian, and cervix cancers. Cancer Immunol Immunother. 2010 Dec;59(12):1877-84. doi: 10.1007/s00262-010-0914-1. PubMed PMID: 20820775; PubMed Central PMCID: PMC4098785.
5: Dumitru CD, Antonysamy MA, Tomai MA, Lipson KE. Potentiation of the anti-tumor effects of imidazoquinoline immune response modifiers by cyclophosphamide. Cancer Biol Ther. 2010 Jul 15;10(2):155-65. PubMed PMID: 20519933.
6: Hanten JA, Vasilakos JP, Riter CL, Neys L, Lipson KE, Alkan SS, Birmachu W. Comparison of human B cell activation by TLR7 and TLR9 agonists. BMC Immunol. 2008 Jul 24;9:39. doi: 10.1186/1471-2172-9-39. PubMed PMID: 18652679; PubMed Central PMCID: PMC2503978.
7: Astry C, Birmachu W, Harrison LI, Meng TC. Cutaneous pharmacodynamics of a toll-like receptor 7 agonist, 852A, in humans. J Clin Pharmacol. 2008 Jun;48(6):755-62. doi: 10.1177/0091270008314466. PubMed PMID: 18401016.
8: Harrison LI, Astry C, Kumar S, Yunis C. Pharmacokinetics of 852A, an imidazoquinoline Toll-like receptor 7-specific agonist, following intravenous, subcutaneous, and oral administrations in humans. J Clin Pharmacol. 2007 Aug;47(8):962-9. PubMed PMID: 17660481.
9: Inglefield JR, Dumitru CD, Alkan SS, Gibson SJ, Lipson KE, Tomai MA, Larson CJ, Vasilakos JP. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN. J Interferon Cytokine Res. 2008 Apr;28(4):253-63. doi: 10.1089/jir.2007.0097. PubMed PMID: 18439103.
10: Dummer R, Hauschild A, Becker JC, Grob JJ, Schadendorf D, Tebbs V, Skalsky J, Kaehler KC, Moosbauer S, Clark R, Meng TC, Urosevic M. An exploratory study of systemic administration of the toll-like receptor-7 agonist 852A in patients with refractory metastatic melanoma. Clin Cancer Res. 2008 Feb 1;14(3):856-64. doi: 10.1158/1078-0432.CCR-07-1938. PubMed PMID: 18245549.
11: Dudek AZ, Yunis C, Harrison LI, Kumar S, Hawkinson R, Cooley S, Vasilakos JP, Gorski KS, Miller JS. First in human phase I trial of 852A, a novel systemic toll-like receptor 7 agonist, to activate innate immune responses in patients with advanced cancer. Clin Cancer Res. 2007 Dec 1;13(23):7119-25. PubMed PMID: 18056192.

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